
1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine is a heterocyclic compound that features a unique fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine typically involves the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step organic synthesis under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines for condensation reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Mecanismo De Acción
The mechanism by which 1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo pyrimidin-6-one
Uniqueness
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine is unique due to its fused ring system and the specific arrangement of its phenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
85008-87-3 |
|---|---|
Fórmula molecular |
C27H19N3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene |
InChI |
InChI=1S/C27H19N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,28H |
Clave InChI |
JCFSTMXHBLXIQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=C2C4=CC=CC=C4NC5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


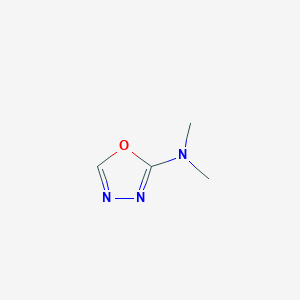

![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
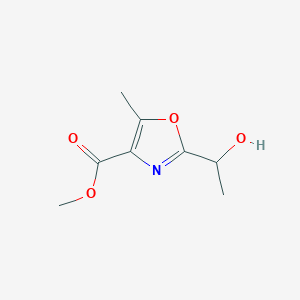
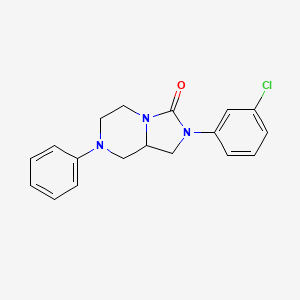
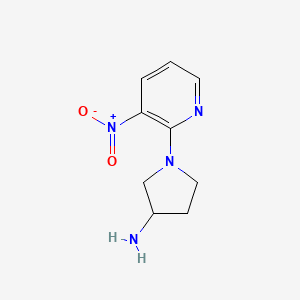
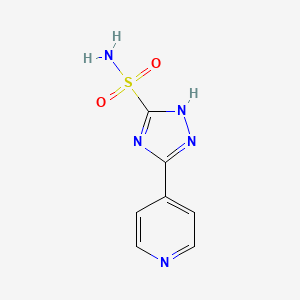
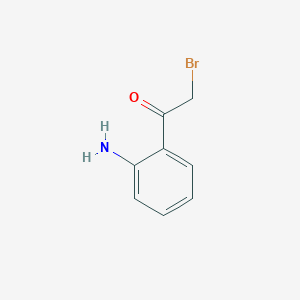
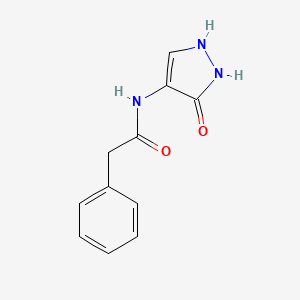
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
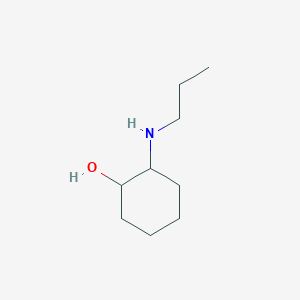
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
